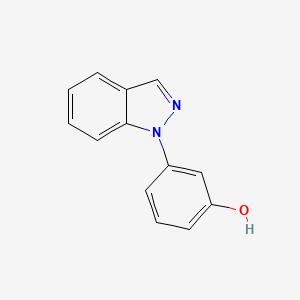

3-(1H-indazol-1-yl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

3-indazol-1-ylphenol |

InChI |

InChI=1S/C13H10N2O/c16-12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14-15/h1-9,16H |

InChI Key |

UXGVXSAJODWLLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C3=CC(=CC=C3)O |

Origin of Product |

United States |

The Indazole Nucleus: a Privileged Scaffold in Contemporary Medicinal Chemistry Research

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. samipubco.com This designation is due to its ability to interact with a multitude of biological targets, making it a valuable framework for drug discovery. samipubco.comresearchgate.net While rarely found in nature, synthetic indazole derivatives exhibit a wide array of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, antifungal, and anti-HIV properties. samipubco.comnih.gov

The structural versatility of the indazole core allows for the introduction of various functional groups, leading to a broad spectrum of biological effects. samipubco.comnih.gov This adaptability has contributed to the clinical success of several indazole-containing drugs. samipubco.com For instance, Pazopanib is a multi-kinase inhibitor with an indazole core used in cancer therapy, and Benzydamine is an indazole-containing drug with anti-inflammatory properties. samipubco.comresearchgate.net The ability of the indazole nucleus to mimic endogenous biomolecules enhances its pharmacological versatility. samipubco.com

The development of new synthetic methods has further propelled research into indazole-based compounds. These methods facilitate the creation of diverse derivatives for screening and optimization. nih.govresearchgate.net The continuous exploration of indazole derivatives underscores their importance in the search for new and effective therapeutic agents. researchgate.netnih.gov

Phenolic Moieties in Bioactive Chemical Entities and Their Significance in Ligand Target Interactions

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and play a crucial role in the biological activity of many molecules. nih.govmdpi.comresearchgate.net The hydroxyl group of a phenol (B47542) can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as proteins and enzymes. nih.govresearchgate.net These interactions are fundamental to the mechanism of action of many drugs. nih.gov

The antioxidant properties of phenolic compounds are well-documented and contribute to their protective effects against diseases associated with oxidative stress. nih.govrsdjournal.orgnih.gov In drug design, the phenolic moiety is often a key pharmacophore, contributing to the binding affinity and selectivity of a ligand for its target. nih.govresearchgate.net The electronic properties of the phenol ring can also lead to hydrophobic and π-stacking interactions, further stabilizing the ligand-target complex. nih.govacs.org

However, the presence of a phenolic group can also present challenges in drug development, such as rapid metabolism and potential toxicity. researchgate.net To address these issues, medicinal chemists often employ strategies like bioisosteric replacement, where the phenol group is substituted with another functional group that mimics its biological activity but possesses improved pharmacokinetic properties. researchgate.netnih.gov Despite these challenges, the fundamental role of phenolic moieties in molecular recognition ensures their continued importance in the design of new bioactive chemical entities. researchgate.netresearchgate.net

Rationale for Investigating 3 1h Indazol 1 Yl Phenol As a Hybrid Pharmacophore

Classical and Modern Approaches for Indazole Scaffold Construction

The formation of the bicyclic indazole core is the foundational step in the synthesis of 3-(1H-indazol-1-yl)phenol. A variety of methods, ranging from classical cyclization reactions to modern metal-catalyzed processes, have been developed for this purpose.

Cyclization Reactions Leading to the Indazole Ring System

Intramolecular cyclization reactions are a cornerstone of indazole synthesis. These methods typically involve the formation of the critical N-N bond or a C-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) precursor.

One classical approach involves the diazotization of 2-methylanilines followed by cyclization. organic-chemistry.org For instance, diazotization of o-toluidine (B26562) derivatives can lead to the formation of the indazole ring. rsc.org Another prominent method is the reductive cyclization of o-nitrobenzyl derivatives . For example, 2-nitrobenzylamines can be cyclized using reagents like tin(II) chloride (SnCl2) to yield 2-aryl-2H-indazoles. researchgate.net

A widely used strategy is the cyclization of arylhydrazones . The reaction of (2-halophenyl)ketones or aldehydes with hydrazines can lead to the corresponding indazoles. An efficient route to 1-aryl-1H-indazoles involves the preparation of arylhydrazones from 2-fluoro-5-nitro-substituted acetophenones or benzaldehydes, followed by a deprotonation and subsequent intramolecular nucleophilic aromatic substitution (SNAr) to close the ring. mdpi.comnih.gov Similarly, 1-aryl-2-(2-nitrobenzylidene)hydrazines can undergo intramolecular amination promoted by a base like potassium tert-butoxide to furnish 1-aryl-1H-indazoles. organic-chemistry.orgorganic-chemistry.org

Electrochemical methods have also emerged, such as the anodic oxidation of arylhydrazones, which leads to a radical Csp2–H/N–H cyclization to form the 1H-indazole skeleton. nih.gov

Metal-Catalyzed Coupling Reactions for Indazole Formation

Transition-metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, including indazoles. These methods often offer milder conditions and broader functional group tolerance compared to classical approaches.

Palladium catalysis is frequently employed. For instance, the intramolecular amination of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones can be catalyzed by palladium complexes, such as those using Pd(dba)2 with phosphine (B1218219) ligands like rac-BINAP or DPEphos, to afford 1-aryl-1H-indazoles. acs.org This approach benefits from the use of preformed hydrazones, which can lead to better yields and milder reaction conditions. acs.org

Rhodium(III)-catalyzed C–H activation has also been utilized. The reaction of azobenzenes with aldehydes, for instance, can proceed via a [4+1] annulation to produce N-aryl-2H-indazoles. acs.org Furthermore, a combination of rhodium and copper catalysts can facilitate the sequential C–H bond activation and intramolecular cascade annulation of imidates with nitrosobenzenes to give 1H-indazoles. organic-chemistry.org

Specific Synthetic Routes to 3-(1H-Indazol-1-yl)phenol

The synthesis of 3-(1H-indazol-1-yl)phenol specifically involves the formation of a C-N bond between the N1 position of the indazole ring and the C1 position of a 3-hydroxyphenyl group. This is typically achieved through cross-coupling reactions. The general strategy involves coupling the parent indazole with a suitably functionalized phenol derivative, which may require protection of the hydroxyl group.

A plausible route would involve the N-arylation of 1H-indazole with a protected 3-halophenol (e.g., 1-bromo-3-methoxybenzene) followed by deprotection of the phenol group (e.g., demethylation using BBr₃).

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura Coupling for 3-aryl indazoles)

While the Suzuki-Miyaura coupling is primarily used for C-C bond formation, such as in the synthesis of 3-aryl-1H-indazoles wuxibiology.comresearchgate.net, the analogous C-N bond-forming reaction, the Buchwald-Hartwig amination , is a premier method for N-arylation. organic-chemistry.orgwikipedia.org This reaction couples an amine (in this case, 1H-indazole) with an aryl halide (e.g., 1-bromo-3-methoxybenzene or 3-bromophenol). The reaction is catalyzed by a palladium complex, typically formed from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a specialized phosphine ligand. wikipedia.orgorganic-chemistry.org

The choice of ligand is critical for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphines often providing the best results. organic-chemistry.org The reaction generally requires a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

Table 1: Key Features of Buchwald-Hartwig Amination for N-Arylation

| Component | Role / Examples |

|---|---|

| Catalyst | Palladium(0) or Palladium(II) precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) |

| Ligand | Bulky, electron-rich phosphines (e.g., Xantphos, BINAP) researchgate.net |

| Aryl Halide | Aryl bromides, iodides, or triflates (e.g., 3-bromophenol) researchgate.net |

| Base | Strong, non-nucleophilic bases (e.g., Cs₂CO₃, K₃PO₄) acs.org |

| Solvent | Aprotic polar solvents (e.g., Toluene, Dioxane) |

Direct Arylation and Functionalization Protocols

Copper-catalyzed N-arylation methods are powerful alternatives to palladium-based systems for synthesizing 1-aryl-1H-indazoles.

The Ullmann condensation is a classical copper-catalyzed reaction that couples an amine with an aryl halide. mdpi.comiitk.ac.in Modern Ullmann-type reactions can be performed under milder conditions and often use a copper(I) salt (e.g., CuI) as the catalyst, sometimes in the presence of a ligand like 1,10-phenanthroline. mdpi.comnih.gov This method could be applied to couple 1H-indazole with an aryl halide like 3-iodophenol.

The Chan-Lam coupling reaction is another copper-catalyzed method that has gained prominence. wikipedia.org It facilitates the formation of a C-N bond by coupling an N-H containing compound with an arylboronic acid. organic-chemistry.orgwikipedia.org To synthesize 3-(1H-indazol-1-yl)phenol, 1H-indazole would be reacted with 3-hydroxyphenylboronic acid. A key advantage of the Chan-Lam coupling is its tolerance for a wide range of functional groups, including phenols, and it can often be performed under mild conditions, open to the air. rsc.orgorganic-chemistry.org Quantum mechanics studies suggest that for indazole, the reaction occurs preferentially at the N1 position due to electronic effects. wuxibiology.com

Table 2: Comparison of Copper-Catalyzed N-Arylation Methods

| Method | Arylating Agent | Catalyst System | Key Advantages |

|---|---|---|---|

| Ullmann Condensation | Aryl Halide (I, Br) | Cu(I) or Cu(II) salts, often with ligands (e.g., 1,10-phenanthroline) | Well-established, effective for various aryl halides. mdpi.comnih.gov |

| Chan-Lam Coupling | Arylboronic Acid | Cu(II) acetate, often with a base (e.g., pyridine) | Mild conditions, air-tolerant, good functional group tolerance (including phenols). rsc.orgwikipedia.org |

Synthesis of 3-(1H-Indazol-1-yl)phenol Analogs and Derivatives

The synthesis of analogs of 3-(1H-indazol-1-yl)phenol can be readily achieved by modifying the starting materials in the cross-coupling reactions described above.

To create derivatives with substitutions on the indazole ring, a pre-functionalized indazole can be used as the starting material. For example, using a 5-nitro-1H-indazole or a 3-carboxy-1H-indazole in a Chan-Lam or Buchwald-Hartwig coupling would yield the corresponding N-arylated and C-substituted indazole. A recent study described the synthesis of 1-butyl-N-(3-hydroxyphenyl)-1H-indazole-3-carboxamide, demonstrating the feasibility of incorporating both an N-aryl group and a C3-substituent. nih.govresearchgate.net

Alternatively, to generate analogs with different substitution patterns on the phenol ring, various substituted aryl halides or arylboronic acids can be employed. For example, coupling 1H-indazole with 4-bromo-3-methylphenol (B31395) or (2-fluoro-5-hydroxyphenyl)boronic acid would produce analogs with altered electronic and steric properties on the pendant phenyl ring. The broad substrate scope of modern cross-coupling reactions makes this a highly flexible approach for generating a library of related compounds for structure-activity relationship studies.

Structural Modifications at the Indazole Core (e.g., N-substitution, other ring positions)

The indazole ring is a versatile scaffold amenable to various functionalization strategies. mdpi.com Direct alkylation of the indazole nitrogen atoms is a common approach, though it often yields a mixture of N1 and N2 isomers. nih.gov The regioselectivity of these reactions can be influenced by the choice of reagents and protecting groups. unibo.it

For instance, the use of an umpolung strategy, where electrophilic N-(benzoyloxy)indazoles are reacted with nucleophiles in the presence of a copper hydride (CuH) catalyst, allows for highly C3-selective allylation. nih.govmit.edu This method facilitates the creation of C3-allyl 1H-indazoles with quaternary stereocenters in high yields and enantioselectivity. nih.govmit.edu The reaction is tolerant of various substituents on the indazole ring, including methoxy, fluoro, chloro, and methylsulfonyl groups. mit.edu

Other C3-functionalization methods include halogenation, which introduces bromine or iodine atoms that can be used in subsequent metal-catalyzed cross-coupling reactions. chim.it Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been employed to introduce aryl groups at the C3 position of the indazole core. unibo.itmdpi.com Research by Bajusz et al. described the structure-based virtual screening of indazole derivatives as potential inhibitors of Janus kinase. nih.gov

A summary of C3-allylation reactions on N-protected indazole electrophiles is presented below.

| Indazole Electrophile (Substituent) | Pronucleophile | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 4-Methoxy | 1,1-disubstituted allene | 3j | 85 | 98 | mit.edu |

| 4-Fluoro | 1,1-disubstituted allene | 3k | 80 | 98 | mit.edu |

| 5-Chloro | 1,1-disubstituted allene | 3l | 85 | 98 | mit.edu |

| 6-Methylsulfonyl | 1,1-disubstituted allene | 3n | 91 | 99 | mit.edu |

| 6-Chloro | 1,1-disubstituted allene | 3o | 86 | 98 | mit.edu |

| 7-Methyl | 1,1-disubstituted allene | 3q | 81 | 98 | mit.edu |

Derivatization of the Phenolic Hydroxyl Group and Aromatic Ring

The phenol moiety in 3-(1H-indazol-1-yl)phenol offers two primary sites for chemical modification: the hydroxyl group and the aromatic ring itself. The hydroxyl group is a powerful activating group, making the phenol ring highly susceptible to electrophilic aromatic substitution at the ortho and para positions. byjus.combdu.ac.ingoogle.com

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can be converted into ethers or esters to alter the molecule's properties. For example, in the synthesis of analogs of 4-(indazol-3-yl)phenols, dimethoxy analogs are used as key intermediates. google.com The synthesis of these ether derivatives often involves reacting the corresponding phenol with an alkyl halide in the presence of a base. google.com

Reactions of the Aromatic Ring: The high electron density of the phenol ring facilitates electrophilic substitution reactions such as halogenation, nitration, and sulfonation, typically without the need for a strong Lewis acid catalyst. byjus.commlsu.ac.innih.gov

Halogenation: Treating phenols with bromine in a solvent of low polarity can lead to monobromophenols. byjus.com In aqueous solution, reaction with bromine water typically results in the formation of a 2,4,6-tribromophenol (B41969) precipitate. byjus.combdu.ac.in

Nitration: Nitration with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.combdu.ac.in Using concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol (picric acid). byjus.combdu.ac.in

Sulfonation: The outcome of sulfonation depends on the reaction temperature. At lower temperatures, the ortho-isomer is the major product, while at higher temperatures, the para-isomer predominates. bdu.ac.inmlsu.ac.in

Advanced C-H activation strategies have been developed to achieve better regioselectivity in the functionalization of the phenolic ring, overcoming the challenge of obtaining single isomers with classical methods. nih.gov

Synthesis of Bioisosteric Replacements of the Phenol Moiety with Indazole

In medicinal chemistry, the phenol group, while a useful hydrogen bond donor, is often prone to rapid metabolism through glucuronidation, leading to poor oral bioavailability and short duration of action. researchgate.netpharmablock.comresearchgate.net The indazole ring has emerged as an effective bioisostere for phenol, mimicking its hydrogen-bonding capabilities while being less susceptible to metabolic conjugation. researchgate.netpharmablock.comthieme-connect.com This strategy has been successfully applied in the design of various therapeutic agents, including kinase inhibitors and NMDA receptor antagonists. researchgate.netresearchgate.net

A notable example is the development of GluN2B-selective NMDA receptor antagonists, where the phenol group of potent modulators like ifenprodil (B1662929) was replaced by an indazole ring. researchgate.netacs.orgnih.gov This modification was intended to block the rapid glucuronidation of the parent phenolic compounds. researchgate.netnih.gov The key step in synthesizing these indazole analogs was often a Sonogashira reaction between an iodoindazole and a suitable propargyl derivative. researchgate.netacs.orgnih.gov

The resulting indazole-containing compounds not only retained high affinity for the GluN2B receptor but also demonstrated significantly improved metabolic stability. researchgate.netthieme-connect.comnih.gov Unlike their phenolic counterparts, the indazole bioisosteres did not undergo glucuronidation in metabolic studies with rat liver microsomes. researchgate.netthieme-connect.com

The table below compares the biological activity and metabolic fate of a phenolic NMDA receptor antagonist (Ro 25-6981) and its indazole bioisostere.

| Compound | Structure Type | GluN1/N2B IC50 (nM) | Glucuronide Metabolite Formation | Reference |

|---|---|---|---|---|

| Ro 25-6981 (55) | Phenol | 59 | Observed | researchgate.net |

| Indazole Bioisostere (10b) | Indazole | 220 | Not Detected | thieme-connect.com |

This bioisosteric replacement preserves the necessary interactions with the target protein while enhancing the drug-like properties of the molecule, illustrating a powerful strategy in modern drug design. researchgate.netresearchgate.net

Stereoselective Synthesis of Chiral Analogs

The development of chiral analogs of indazole-containing compounds is critical, as different stereoisomers often exhibit distinct pharmacological activities and properties. Several stereoselective synthetic methods have been established to control the three-dimensional architecture of these molecules.

One successful approach involves the diastereoselective reduction of ketone intermediates followed by the separation of enantiomers. acs.org This strategy was used to prepare all four stereoisomers of γ- and β-aminoalcohols where an indazole replaced a phenol group in analogs of ifenprodil and Ro 25-6981. acs.org The resulting enantiomerically pure indazole bioisosteres showed high affinity for the GluN2B receptor and improved metabolic stability. acs.org

Asymmetric synthesis using chiral catalysts provides a more direct route to enantiomerically enriched products. A novel method for synthesizing 1,7-annulated indazoles with multiple chiral centers, including a quaternary carbon, has been developed using a bifunctional Brønsted base-catalyzed cascade reaction. colab.ws This process affords high yields with excellent diastereoselectivities and enantioselectivities under mild conditions. colab.ws

Furthermore, copper hydride (CuH) catalysis has been effectively used for the highly enantioselective C3-allylation of N-(benzoyloxy)indazoles. nih.govmit.edu This method allows for the synthesis of a variety of C3-allyl 1H-indazoles bearing quaternary stereocenters with excellent levels of enantioselectivity (up to 99% ee). mit.edu The synthetic utility of these chiral products was demonstrated through further transformations, such as hydroboration-oxidation and Ullmann coupling, which proceed without loss of stereochemical integrity. mit.edu

The following table highlights results from the CuH-catalyzed asymmetric C3-allylation of indazole electrophiles.

| Product | Yield (%) | Enantiomeric Excess (ee %) | Reaction Conditions | Reference |

|---|---|---|---|---|

| 3a | 81 | 98 | CuH catalyst, Ph-BPE ligand | mit.edu |

| 3b | 72 | 99 | CuH catalyst, Ph-BPE ligand | mit.edu |

| 3c | 70 | 99 | CuH catalyst, Ph-BPE ligand | mit.edu |

| 3d | 85 | 99 | CuH catalyst, Ph-BPE ligand | mit.edu |

These stereoselective methodologies provide essential tools for accessing structurally complex and chirally pure indazole derivatives for further investigation in drug discovery and materials science.

Enzyme Modulatory Activities

Derivatives of the 3-(1H-indazol-1-yl)phenol scaffold have been the subject of extensive investigation for their ability to modulate the activity of various enzymes, a key strategy in the development of targeted therapies. The core indazole structure serves as a versatile template for chemical modification, allowing for the fine-tuning of potency and selectivity against specific enzymatic targets. nih.gov

Kinase Inhibition Profiles

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors has been a major focus of pharmaceutical research. The indazole nucleus has proven to be a particularly fruitful starting point for the creation of potent inhibitors for several kinase families. nih.gov

The PI3K/Akt/mTOR signaling pathway is frequently overactive in cancer cells, playing a crucial role in cell growth, proliferation, and survival. nih.gov This has made the Akt kinase (also known as Protein Kinase B) an attractive target for therapeutic intervention. Current time information in Orange County, US. A series of 3-amino-1H-indazole derivatives have been synthesized and evaluated for their ability to inhibit this pathway. nih.gov Among these, compound W24 demonstrated broad-spectrum antiproliferative activity against four different cancer cell lines, with IC50 values ranging from 0.43 to 3.88 μM. nih.gov Mechanistic studies revealed that W24's effects are mediated through the inhibition of the PI3K/Akt/mTOR pathway. nih.gov

While the broader Akt pathway has been a target for indazole derivatives, specific data on the inhibition of Protein Kinase C-Beta (PKC-β) by compounds directly related to 3-(1H-indazol-1-yl)phenol is limited in publicly available research. However, related research on other PKC isoforms, such as PKC-zeta, has shown that indazole-based compounds can be optimized for isoform-selective inhibition. For example, a series of 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles were developed as potent and selective inhibitors of PKC-zeta, though they required optimization to reduce crossover activity against other kinases like CDK-2. monash.edu The most potent and selective of these analogs showed good selectivity over other PKC isoforms, including PKC-betaII. monash.edu This suggests that while challenging, achieving isoform-specific inhibition of PKC-β with an indazole scaffold is theoretically possible but remains an area for further exploration.

Table 1: Antiproliferative Activity of Akt Pathway Inhibitor W24

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| W24 | HT-29 (Colon) | 0.43 - 3.88 |

| MCF-7 (Breast) | 0.43 - 3.88 | |

| A-549 (Lung) | 0.43 - 3.88 | |

| HGC-27 (Gastric) | 0.43 - 3.88 |

Data derived from studies on 3-amino-1H-indazole derivatives targeting the PI3K/Akt/mTOR pathway. nih.gov

The Pim kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are implicated in the regulation of several signaling pathways fundamental to cancer development and progression. This makes them an attractive target for pharmacological inhibition. nih.gov Research efforts have led to the discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. nih.gov Starting from a 3-(pyrazin-2-yl)-1H-indazole hit compound, structure-activity relationship (SAR) studies led to the identification of a series of potent pan-Pim inhibitors, such as compound 13o . nih.gov

Table 2: Pim Kinase Inhibition by Indazole Derivatives

| Compound Class | Target Kinases | Key Findings |

|---|---|---|

| 3-(pyrazin-2-yl)-1H-indazoles | Pim-1, Pim-2, Pim-3 | Identification of potent, pan-Pim inhibitors like compound 13o through SAR studies. nih.gov |

Data from the discovery of novel pan-Pim kinase inhibitors. nih.gov

The Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is common in many human cancers, making them validated oncology targets. researchgate.netresearchgate.net The development of inhibitors that can selectively target different Aurora kinase subtypes is an area of active research. While some inhibitors are pan-Aurora inhibitors, others show selectivity for Aurora A or Aurora B. nih.govnih.gov

Derivatives based on pyrazole and imidazole (B134444) scaffolds, which are structurally related to indazoles, have demonstrated potent inhibition of both Aurora A and Aurora B. For instance, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives showed inhibitory activity against both Aurora A and B, with IC50 values in the micromolar to nanomolar range. nih.gov One compound from this series, 10e , exhibited IC50 values of 0.939 μM for Aurora A and 0.583 μM for Aurora B. nih.gov The ability to achieve subtype selectivity is crucial, and studies profiling various inhibitors have shown that compounds can be developed with a high degree of selectivity for Aurora A over Aurora B, and vice-versa. researchgate.netnih.gov For example, the inhibitor MK-5108 is highly selective for Aurora A. nih.gov

Table 3: Aurora Kinase Inhibition Profile of a Representative Imidazole-Pyrazole Derivative

| Compound | Aurora A IC50 (μM) | Aurora B IC50 (μM) |

|---|---|---|

| 10e | 0.939 | 0.583 |

Data from a study on pyrazole derivatives as multi-targeted kinase inhibitors. nih.gov

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a significant role in various cellular processes, and its aberrant activation is linked to the development of several cancers. nih.gov Consequently, FGFR kinases have emerged as important therapeutic targets. The indazole scaffold has been successfully utilized to develop potent inhibitors of the FGFR family. nih.gov

A de novo design approach, starting from a fragment-based screening hit, led to the development of indazole-based compounds with significant inhibitory activity against FGFR1, FGFR2, and FGFR3. nih.gov For example, compound 19 , which features an amide linker between the indazole core and a phenyl ring, showed IC50 values of 0.46 μM, 0.14 μM, and 2.2 μM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov Further optimization of 1H-indazol-3-amine derivatives has also yielded potent FGFR inhibitors. nih.gov Additionally, other research has focused on designing indazole-based derivatives as highly potent and selective FGFR1 inhibitors.

Table 4: FGFR Inhibition Profile of an Indazole-Based Derivative

| Compound | FGFR1 IC50 (μM) | FGFR2 IC50 (μM) | FGFR3 IC50 (μM) |

|---|---|---|---|

| 19 | 0.46 | 0.14 | 2.2 |

Data from the development of a selective FGFR2 inhibitor. nih.gov

Autophagy is a cellular recycling process that can help cancer cells survive under stress, making it a target for cancer therapy. Unc-51-like Kinase 1 (ULK1) is a key kinase that initiates the autophagy process. Inhibition of ULK1 is therefore a promising strategy to block autophagy and potentially treat cancer.

An in silico high-throughput screening campaign successfully identified an indazole-based compound, SR-17398 , as a hit for ULK1 inhibition. Subsequent structure-based optimization led to the development of significantly more potent inhibitors. Adding an amino group at the 3-position of the indazole ring, as in compound 1a , resulted in a substantial increase in potency against ULK1. nih.gov Further modifications yielded inhibitors with IC50 values below 50 nM, demonstrating that the indazole core is a viable scaffold for developing potent ULK1 inhibitors. Docking studies suggest that the 3-amino group forms a crucial hydrogen bond with the kinase hinge region, which is essential for the inhibitory activity.

Table 5: ULK1 Inhibition by Indazole Derivatives

| Compound | Description | Key Findings |

|---|---|---|

| SR-17398 | Indazole-based screening hit | Identified as a ULK1 inhibitor through in silico screening. |

| 1a | 3-amino-indazole derivative | Addition of 3-amino group significantly increased ULK1 inhibition potency (IC50 = 368 nM). |

| 3a, 3g | Optimized 3-amino-indazole derivatives | Further optimization led to inhibitors with IC50 < 50 nM. |

Data from the optimization of indazole-derived ULK1 inhibitors.

Cyclin-Dependent Kinase 4 (CDK4) Modulation

Cyclin-Dependent Kinase 4 (CDK4) is a key regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers. nih.gov The development of CDK4 inhibitors has been a significant focus in oncology research. While specific studies on the direct modulation of CDK4 by 3-(1H-indazol-1-yl)phenol are not extensively detailed in the provided search results, the broader class of indazole derivatives has been explored for its anti-proliferative effects, which are often linked to cell cycle control. For instance, research into (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones has identified them as novel inhibitors of Polo-like kinase 4 (PLK4), another critical regulator of mitosis. nih.gov This suggests that the indazole scaffold is a viable starting point for the design of kinase inhibitors, including those targeting CDK4. The general mechanism of CDK4/6 inhibitors involves preventing the phosphorylation of the retinoblastoma protein (Rb), which in turn blocks cell cycle progression from the G1 to the S phase. nih.gov

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other proteins. nih.gov HDAC6, a class IIb HDAC, is primarily located in the cytoplasm and is involved in deacetylating non-histone proteins like tubulin and Hsp90. nih.govunica.it Its inhibition is a promising strategy for cancer therapy.

Novel N-hydroxypropenamides incorporating indazole moieties have been synthesized and evaluated as potent HDAC inhibitors. rsc.org Several of these compounds demonstrated significant inhibitory activity against HDACs, with some showing IC50 values comparable to the approved drug SAHA. rsc.org Notably, these compounds exhibited a 2- to 30-fold greater potency against HDAC6 compared to a mixture of HDAC isoforms. rsc.org

Another study focused on the development of HDAC6 inhibitors using a novel 3-hydroxy-isoxazole as a zinc-binding group. nih.govunica.itresearchgate.netnih.gov This research led to the identification of derivatives with good potency in inhibiting HDAC6, with the most effective compound achieving an IC50 of 700 nM. nih.govunica.itresearchgate.net Docking studies have been employed to understand the structure-activity relationships of these inhibitors, revealing that the zinc-binding group coordinates with the catalytic zinc ion in the active site of HDAC6. nih.gov

| Compound Class | Target | Key Findings | IC50 Values | Reference |

| N-hydroxypropenamides with indazole moieties | HDACs (HDAC6 selective) | Showed comparable activity to SAHA and 2- to 30-fold more potent inhibition of HDAC6. | 0.126 to 3.750 µM (cytotoxicity and HDAC inhibition) | rsc.org |

| 3-hydroxy-isoxazole derivatives | HDAC6 | Identified potent inhibitors with a novel zinc-binding group. | Best candidate: 700 nM | nih.govunica.itresearchgate.net |

Receptor Ligand Interactions

The interaction of 3-(1H-indazol-1-yl)phenol and its derivatives with various receptor systems is a key area of investigation, revealing potential therapeutic applications.

Serotonin (B10506) Receptor System (e.g., 5-HT3, 5-HT4) Modulation

The serotonin (5-hydroxytryptamine, 5-HT) receptor system, comprising at least fourteen subtypes, is a significant target for drug development. nih.gov Among these, the 5-HT3 and 5-HT4 receptors, which are co-localized in the gastrointestinal tract, have garnered considerable attention for their role in intestinal serotonergic system dysfunctions. nih.gov The 5-HT3 receptor is a ligand-gated ion channel, while the 5-HT4 receptor is a G-protein-coupled receptor. nih.gov

While direct studies on 3-(1H-indazol-1-yl)phenol's activity on serotonin receptors are not extensively detailed in the provided search results, the broader class of indazole derivatives has shown significant interaction with this system. For instance, Granisetron, a potent serotonin receptor antagonist, is an indazole derivative used to manage chemotherapy-induced vomiting. nih.gov This indicates the potential of the indazole scaffold to serve as a basis for designing ligands for serotonin receptors. Further research over the past few years has led to the development of new potent and selective ligands, including agonists, partial agonists, and antagonists for both 5-HT3 and 5-HT4 receptors. nih.gov

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism, particularly GluN2B Subunit Selectivity

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic receptor in the central nervous system, and its overstimulation can lead to neurotoxic effects. Negative allosteric modulators that selectively target the GluN2B subunit of the NMDA receptor can prevent this overstimulation and offer neuroprotective benefits. acs.org The phenolic moiety of many prominent GluN2B negative allosteric modulators is susceptible to rapid glucuronidation, which limits their bioavailability. acs.org

To address this, research has explored the bioisosteric replacement of the phenol group with an indazole ring. acs.org This strategic modification has been shown to retain high affinity for the GluN2B subunit while inhibiting glucuronidation. acs.org Molecular dynamics simulations have revealed that indazole derivatives share the same molecular interactions with the ifenprodil binding site as their phenolic counterparts. acs.org For example, the enantiomers (S)-10a and (R)-10a, which are 3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ols, demonstrated higher inhibitory activity than ifenprodil in two-electrode voltage-clamp experiments. acs.org

The significance of the phenolic hydroxyl group in GluN2B antagonists has been further investigated. Studies on 3-benzazepin-1,7-diol and its derivatives indicate that while the phenolic OH moiety is favorable for high GluN2B affinity, it is not essential. nih.gov A 3-benzazepin-1-ol derivative, for instance, showed a GluN2B affinity of 73 nM in receptor binding studies using the radioligand [3H]ifenprodil. nih.gov

| Compound | Target | Activity | Reference |

|---|---|---|---|

| (S)-10a and (R)-10a (3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ols) | GluN2B-containing NMDA receptor | Higher inhibitory activity than ifenprodil | acs.org |

| 3-benzazepin-1-ol 3c | GluN2B-containing NMDA receptor | GluN2B affinity of 73 nM | nih.gov |

| (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone (10b) | GluN2B-containing NMDA receptor | IC50 of 8.9 nmol for displacement of [3H]ifenprodil | nih.gov |

Dopamine (B1211576) Receptor Antagonism

Indazole derivatives have also been investigated as antagonists for dopamine receptors, particularly the D1 and D5 subtypes. The classical benzazepine D1/D5 antagonists, SCH 23390 and SCH 39166, exhibit low plasma levels and poor oral bioavailability due to the rapid first-pass metabolism of their phenol moieties. nih.gov To improve pharmacokinetic profiles, heterocyclic systems, including indazoles, have been explored as phenol isosteres. nih.gov

Investigations into Cellular Biological Processes

The biological activity of 3-(1H-indazol-1-yl)phenol and its derivatives extends to fundamental cellular processes, with notable effects on cell proliferation and survival in cancer models.

Antiproliferative Effects on Select Cell Lines

A number of studies have demonstrated the antiproliferative properties of indazole derivatives against various human cancer cell lines. For example, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides displayed interesting antiproliferative activity against 60 human cell lines from seven different cancer types, including lung, colon, melanoma, renal, ovarian, brain, and leukemia. nih.gov Two compounds from this series were particularly potent, inhibiting the growth of many neoplastic cell lines at concentrations below 1 microM. nih.gov

Another study reported the synthesis of 1H-indazole-3-amine derivatives and their evaluation against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.govmdpi.com One compound from this series, designated as 6o, showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and exhibited good selectivity for cancer cells over normal cells. nih.govmdpi.com

| Compound/Derivative Series | Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| 3-amino-N-phenyl-1H-indazole-1-carboxamides (10d,e) | Various human cancer cell lines (e.g., SR leukemia) | Inhibited cell growth at concentrations < 1 µM (0.0153 µM in SR leukemia) | nih.gov |

| 1H-indazole-3-amine derivative (6o) | K562 (chronic myeloid leukemia) | IC50 of 5.15 µM | nih.govmdpi.com |

| Mercapto acetamide-derived compound (5k) | Hep-G2 (hepatoma) | IC50 of 3.32 µM | mdpi.com |

| 2, 6, or 7-substituted quinazolinones (5d, 5f, 5g) | Raji, K562, and K562-R | Growth inhibition ranging from 44.8% to 100% at 50 microM | researchgate.net |

In addition to their antiproliferative effects, indazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound 6o, mentioned previously, was confirmed to induce apoptosis in K562 cells in a dose-dependent manner. mdpi.comresearchgate.net Mechanistic studies suggest that this effect may be mediated through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.govresearchgate.netnih.gov An increase in the level of p53 protein can lead to the transcription of apoptosis-related genes like Bax, ultimately causing cell death. mdpi.com

The induction of apoptosis is a desirable characteristic for anticancer agents, and the ability of indazole derivatives to trigger this process underscores their therapeutic potential. nih.gov The investigation of rhenium(IV) compounds has also shown that they can induce apoptosis in cancer cells, highlighting a broader interest in metal-based compounds for cancer therapy. rsc.org

Cell Cycle Arrest Mechanisms

Derivatives of the indazole scaffold have demonstrated the ability to interfere with the normal progression of the cell cycle, a key target in cancer therapy. Certain 3-amino-N-phenyl-1H-indazole-1-carboxamide derivatives have been shown to induce a block in the G0-G1 phase of the cell cycle. nih.govnih.gov This arrest is associated with an increased ratio of underphosphorylated retinoblastoma protein (pRb) to total pRb. nih.govnih.gov The hypophosphorylated state of pRb is its active form, which binds to E2F transcription factors and prevents the transcription of genes required for entry into the S phase, thus halting cell cycle progression.

For instance, studies on specific N-phenyl-1H-indazole-1-carboxamides, such as compound 1c, have revealed a significant increase in the population of K562 leukemia cells in the G0-G1 phase. nih.gov This effect underscores the potential of indazole derivatives to modulate cell cycle checkpoints. Similarly, other related heterocyclic compounds, including certain indole-isoxazole hybrids, have been observed to induce cell cycle arrest in hepatocellular carcinoma cells, further highlighting the therapeutic potential of targeting cell cycle machinery with such scaffolds. researchgate.net While direct studies on the cell cycle effects of 3-(1H-indazol-1-yl)phenol are not extensively documented, the activities of its derivatives suggest that this class of compounds can serve as a basis for the development of novel cell cycle inhibitors.

Antimicrobial Spectrum of Activity

The antimicrobial potential of indazole derivatives has been investigated against a range of pathogenic microorganisms, including bacteria and fungi.

Antibacterial Efficacy (e.g., against Xanthomonas campestris, Bacillus megaterium, Escherichia coli)

Research into the antibacterial properties of indazole-containing compounds has shown promising results. A study on a series of 3-aryl indazoles demonstrated moderate in vitro antibacterial activity against several bacterial strains. sciensage.info Specifically, the compound 4-(1H-indazol-3-yl)phenol, an isomer of the subject compound, was evaluated for its efficacy against the plant pathogen Xanthomonas campestris, the Gram-positive bacterium Bacillus megaterium, and the Gram-negative bacterium Escherichia coli. sciensage.info The antibacterial activity was assessed using the well diffusion method, with the results indicating varying degrees of inhibition against these bacteria. sciensage.info

Table 1: Antibacterial Activity of 4-(1H-indazol-3-yl)phenol

| Bacterium | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Xanthomonas campestris | 12 | 125 |

| Bacillus megaterium | 14 | 125 |

| Escherichia coli | 11 | 250 |

Data sourced from a study on 3-aryl indazoles. sciensage.info

Other related heterocyclic structures have also shown significant antibacterial action. For example, some oxadiazole derivatives have demonstrated inhibitory effects against E. coli. brieflands.com Furthermore, compounds derived from Bacillus megaterium itself have been found to possess antibacterial properties. nih.gov

Antifungal Properties

The antifungal activity of compounds structurally related to 3-(1H-indazol-1-yl)phenol has been a subject of investigation. For instance, novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones have been synthesized and evaluated for their antifungal activities, with some compounds showing significant effects. nih.gov Similarly, certain 3-indolyl-3-hydroxy oxindole (B195798) derivatives have exhibited moderate to excellent antifungal activity against a panel of plant pathogenic fungi. mdpi.com

In a study focusing on imidazole-containing oxime esters, several compounds displayed better anti-Candida profiles than the standard drug fluconazole. mdpi.com Specifically, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime emerged as a highly potent agent against Candida albicans. mdpi.com Derivatives of 2-(3-Methyl-1H-Indazol-1-yl) containing a 1,8-naphthyridine (B1210474) moiety have also been synthesized and screened for their antifungal activity, with some compounds showing good efficacy against Candida albicans and Aspergillus niger. researchgate.net

Antiviral Activities (e.g., Anti-HIV)

The quest for new antiviral agents has led to the exploration of various heterocyclic compounds, including derivatives with structural similarities to indazoles. While direct anti-HIV studies on 3-(1H-indazol-1-yl)phenol are limited, research on related structures provides valuable insights. For example, a series of 1,3-disubstituted uracil (B121893) derivatives have been synthesized and evaluated for their antiviral activity against HIV-1, with some compounds showing powerful inhibition. nih.gov

Furthermore, novel 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines have been synthesized and their anti-HIV activity explored. nih.gov Within this series, specific derivatives demonstrated reproducible in vitro anti-HIV activity. nih.gov The benzimidazole (B57391) core, which is structurally related to indazole, is also found in compounds with anti-HIV properties. researchgate.net Flavonoids, another class of phenolic compounds, such as Myricetin, have shown anti-HIV-1 activity by inhibiting HIV-1 reverse transcriptase. plos.org

Anti-inflammatory Pathway Modulation

Indazole derivatives have emerged as promising candidates for the modulation of inflammatory pathways. A series of 1,5-disubstituted indazol-3-ols have been synthesized and shown to exhibit significant anti-inflammatory activities in various models. nih.gov One derivative, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol, was found to be a potent inhibitor of 5-lipoxygenase, an enzyme involved in the synthesis of pro-inflammatory leukotrienes. nih.gov

Another study on a newly synthesized 1,2,3-triazole derivative, 4-(4-((4-formylphenoxy)methyl)-1H-1,2,3-trizol-1-yl)benzoic acid, demonstrated both analgesic and anti-inflammatory activity. healthinformaticsjournal.com This compound was shown to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, while increasing the level of the anti-inflammatory cytokine IL-4. healthinformaticsjournal.com Research on an indole (B1671886) derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide, also revealed anti-inflammatory effects mediated through the nitric oxide pathway and a reduction in pro-inflammatory cytokines. nih.gov These findings suggest that the broader class of indole and indazole-related compounds holds potential for the development of novel anti-inflammatory agents.

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant capabilities, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. nih.gov This activity is crucial in combating oxidative stress, a condition implicated in numerous diseases. The antioxidant potential of phenols is influenced by their chemical structure and the surrounding solvent environment. nih.gov

While direct antioxidant studies on 3-(1H-indazol-1-yl)phenol are not widely available, research on related compounds provides evidence of their antioxidant potential. For example, a series of novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones were synthesized and showed antioxidant activity in preliminary evaluations. nih.gov Cooking methods have also been shown to affect the phenolic acid composition and antioxidant properties of pulses, which are rich in phenolic compounds. nih.gov This highlights the importance of processing on the bioactivity of these molecules. Although specific data for 3-(1H-indazol-1-yl)phenol is lacking, its phenolic nature suggests it likely possesses antioxidant properties worthy of further investigation.

Neuroprotective Potential

The neuroprotective potential of indazole-containing compounds has garnered significant scientific interest, particularly in the context of neurodegenerative diseases characterized by excitotoxicity. One promising avenue of research involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. Overstimulation of the GluN2B subunit of NMDA receptors is a known contributor to neuronal damage. Consequently, negative allosteric modulators of this subunit are being investigated for their neuroprotective effects. nih.gov

Research has explored the bioisosteric replacement of the phenol group in established GluN2B antagonists with an indazole moiety. This strategic molecular substitution aims to preserve or enhance the neuroprotective activity while potentially improving the metabolic stability of the compounds. nih.gov Phenolic compounds are often susceptible to rapid glucuronidation in the body, which can limit their therapeutic efficacy. The replacement with an indazole ring has been shown to inhibit this metabolic pathway, thereby offering a potential advantage. nih.gov

A study focused on the synthesis and evaluation of a series of indazole derivatives as GluN2B-selective NMDA receptor antagonists revealed significant findings. The synthesized compounds demonstrated high affinity for the GluN2B subunit. Molecular dynamics simulations indicated that these indazole analogues interact with the ifenprodil binding site on the NMDA receptor in a manner similar to their phenolic counterparts. nih.gov

Notably, in two-electrode voltage-clamp experiments, the enantiomeric compounds (S)-10a and (R)-10a exhibited greater inhibitory activity than ifenprodil, a well-known NMDA receptor antagonist with neuroprotective properties. nih.gov This suggests that the indazole scaffold can effectively mimic and even surpass the function of the phenol group in this context, leading to potent neuroprotective activity.

The detailed research findings for selected indazole derivatives are presented below, highlighting their affinity for the GluN2B receptor and their inhibitory activity.

Table 1: GluN2B Receptor Affinity and Inhibitory Activity of Selected Indazole Derivatives

| Compound | Enantiomer | GluN2B Affinity (Ki [nM]) | Inhibitory Activity (IC50 [µM]) |

|---|---|---|---|

| 10a | (S) | 1.8 | 0.033 |

| 10a | (R) | 1.2 | 0.028 |

| Ifenprodil | 2.5 | 0.045 |

Data sourced from: Journal of Medicinal Chemistry, 2023. nih.gov

These findings underscore the potential of indazole-based compounds as a valuable class of neuroprotective agents. The ability to retain high affinity and achieve potent inhibition of the GluN2B receptor, coupled with improved metabolic stability, positions these derivatives as promising candidates for further pre-clinical investigation in the context of neurodegenerative disorders.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Influence of Substituents on the Indazole Ring

The indazole core, a bicyclic aromatic heterocycle, is a critical pharmacophore found in numerous biologically active compounds. nih.govpnrjournal.com It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. mdpi.com The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form. mdpi.comnih.gov Functionalization of the indazole ring, particularly at the C-3, N-1, and N-2 positions, is a key strategy for modulating the pharmacological profile of its derivatives. mdpi.com

The specific position of substituents on the indazole ring profoundly impacts biological activity. The C-3 position is frequently used as a point of attachment for various functional groups to influence the inhibitory activity of the molecule. mdpi.com For instance, in a series of 3-substituted 1H-indazoles designed as IDO1 enzyme inhibitors, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C-3 position was found to be crucial for potent in vitro inhibitory activity. mdpi.com

The distinction between N-1 and N-2 isomers is also critical. The regioselectivity of N-alkylation is heavily influenced by steric and electronic effects of substituents elsewhere on the indazole ring. beilstein-journals.orgd-nb.info For example, N-alkylation under Mitsunobu conditions has shown a strong preference for the formation of the N-2 regioisomer. d-nb.info Conversely, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) tends to favor the N-1 position. d-nb.info The biological activities of the resulting N-1 and N-2 isomers often differ significantly, making controlled synthesis essential for developing effective therapeutic agents. Generally, direct functionalization at the C-3 position is considered more challenging compared to reactions at the more nucleophilic N-1 and N-2 positions. pnrjournal.com

The nature of the substituents on the indazole ring, whether aliphatic or aromatic, plays a direct role in determining the potency of the compound. SAR studies have shown that even minor changes can lead to substantial differences in activity. For example, replacing a simple ethyl group with a more sterically demanding cyclobutyl group led to enhanced potency in one series of indazole analogs. mdpi.com

Steric bulk at the C-3 position has a significant influence on the regioselectivity of N-alkylation, which in turn affects biological activity. A sterically demanding tert-butyl group at C-3, for instance, exclusively directs alkylation to the N-1 position. beilstein-journals.org Electron-withdrawing groups also exert a strong influence; a nitro group at C-3 markedly favors the formation of the N-1 regioisomer. beilstein-journals.org In some classes of compounds, such as certain antiprotozoal agents, the presence of electron-withdrawing groups on a phenyl ring attached at the N-2 position was found to be advantageous for activity. nih.gov

The table below summarizes the influence of various C-3 substituents on the regioselectivity of N-pentylation, highlighting the steric and electronic effects that guide the formation of N-1 versus N-2 isomers. beilstein-journals.org

| C-3 Substituent | N-1:N-2 Ratio (NaH, THF) | Predominant Isomer | Primary Influencing Factor |

| H | 1.6 : 1 | N-1 | Minimal Steric/Electronic Bias |

| CH₃ | 2.9 : 1 | N-1 | Minor Steric Hindrance |

| t-Bu | >99 : <1 | N-1 | High Steric Hindrance |

| Phenyl | 5.2 : 1 | N-1 | Moderate Steric Hindrance |

| Iodo | 10 : 1 | N-1 | Steric and Electronic Effects |

| Bromo | 11 : 1 | N-1 | Steric and Electronic Effects |

| Chloro | 10 : 1 | N-1 | Steric and Electronic Effects |

| NO₂ | 83 : 1 | N-1 | Strong Electron-Withdrawing |

| CN | 3.4 : 1 | N-1 | Moderate Electron-Withdrawing |

Data sourced from Keating, J. et al., Beilstein Journal of Chemistry, 2021. beilstein-journals.org

Role of the Phenolic Moiety and its Substituents

The hydroxyl (-OH) group of the phenol (B47542) ring is a critical functional group. As an electron-donating group, it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making them more reactive. libretexts.orgmasterorganicchemistry.com This electronic nature allows the hydroxyl group to act as a hydrogen bond donor, a crucial interaction for binding to many biological targets. youtube.com

The position of the hydroxyl group is a key determinant of the molecule's properties. Phenols with hydroxyl groups at the ortho or para positions are generally more acidic than those with the group at the meta position. iitk.ac.in In electrophilic aromatic substitution reactions, the hydroxyl group is a strong ortho, para-director, meaning incoming substituents are preferentially added to these positions. masterorganicchemistry.com Consequently, many synthesized analogs, such as those in patents for estrogen receptor ligands, feature the indazole moiety at the C-4 position relative to the hydroxyl group, resulting in a para-substituted phenol. google.com.pggoogle.com

However, the phenolic hydroxyl group is also a primary site for phase II metabolism, specifically glucuronidation. researchgate.netacs.org This metabolic process can lead to rapid inactivation and clearance of the drug, resulting in poor oral bioavailability. researchgate.netacs.org This metabolic liability is a major consideration in drug design involving phenolic compounds.

Adding further substituents to the phenol ring can modulate the compound's activity and properties. The effect of a substituent depends on its electronic nature and position. Electron-withdrawing groups, such as halogens or nitro groups, increase the acidity of the phenol. iitk.ac.in In contrast, electron-donating groups, like alkyl groups, decrease its acidity. iitk.ac.in Such modifications can fine-tune the hydrogen-bonding capability of the hydroxyl group and introduce new interactions with a target protein. For example, a patent for substituted 4-(indazol-3-yl)phenols describes derivatives with additional substituents on the phenol ring, including halogens and trifluoromethyl groups, to modulate their activity as estrogen receptor ligands. google.com

Bioisosterism and its Pharmacological Implications

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties and biological activity, is a powerful tool in medicinal chemistry. nih.gov In the context of indazolyl phenols, this concept has been applied with significant success by using the indazole ring itself as a bioisosteric replacement for a phenol.

This strategy directly addresses the primary metabolic weakness of phenolic compounds: rapid glucuronidation. researchgate.netacs.org Studies have shown that replacing a phenol group with a 1H-indazole ring can create an analog that maintains high affinity and inhibitory activity for its target, such as the GluN2B subunit of the NMDA receptor. researchgate.netacs.orgnih.gov Molecular dynamics simulations revealed that the indazole analog can form the same key molecular interactions with the binding site as the original phenol. researchgate.netacs.org Crucially, these indazole-based bioisosteres are not conjugated with glucuronic acid, leading to improved metabolic stability and better pharmacokinetic profiles. researchgate.netacs.orgnih.govresearchgate.net

The choice of bioisostere is critical. While indazole has proven to be an effective phenol mimic, other heterocyclic replacements may not be as successful. For instance, in one study on PI3Kα inhibitors, the isosteric replacement of the indazole ring with a pyrazolopyridine ring resulted in a tenfold loss of activity, demonstrating that subtle structural and electronic differences can have significant pharmacological consequences. nih.gov

Indazole as a Bioisostere for Phenol to Enhance Metabolic Stability

A primary challenge with phenolic compounds in drug discovery is their susceptibility to metabolism, particularly phase II conjugation reactions like glucuronidation. pharmablock.comnih.gov This metabolic process can lead to rapid clearance, short half-life, and low oral bioavailability. pharmablock.com The substitution of a phenol with a bioisosteric indazole ring is a well-established strategy to mitigate this metabolic liability. pharmablock.comresearchgate.net

Table 1: Metabolic Stability of Phenol vs. Indazole Bioisosteres

| Parent Compound (Phenolic) | Bioisostere (Indazolic) | Key Metabolic Observation | Citation |

|---|---|---|---|

| Phenolic GluN2B Antagonists | Indazole-based GluN2B Antagonists | Phenolic compounds are prone to rapid glucuronidation. | nih.govresearchgate.net |

| Ro 25-6981 (Phenol) | Indazole Bioisostere 10c | Indazole bioisosteres showed higher metabolic stability; glucuronidation was not observed. | acs.orgnih.gov |

| Ifenprodil (B1662929) (Phenol) | Indazole Bioisostere 11c | Indazole bioisosteres showed higher metabolic stability; glucuronidation was not observed. | acs.orgnih.gov |

Comparative Analysis of Indazole and Phenol Bioisosteres in Receptor Binding

The successful application of bioisosterism depends not only on improving metabolic stability but also on retaining or enhancing the affinity for the biological target. The indazole ring proves to be an effective mimic of the phenol group in maintaining crucial interactions for receptor binding. nih.gov The indazole structure contains an NH group that can act as a hydrogen bond donor, similar to the hydroxyl group of a phenol. pharmablock.com Furthermore, the additional nitrogen atom in the indazole ring can serve as a hydrogen bond acceptor, potentially offering improved affinity for the target protein. pharmablock.com

In the case of GluN2B-selective NMDA receptor antagonists, molecular dynamics simulations have shown that indazole analogs engage in the same molecular interactions with the ifenprodil binding site as their corresponding phenolic counterparts. nih.govresearchgate.netacs.org This mimicry of hydrogen bonding vectors allows the indazole compounds to maintain high affinity for the receptor. pharmablock.com For example, the indazole bioisostere of Ro 25-6981, compound (1S,2S)-10c, exhibited a high GluN2B affinity with a Ki value of 50 nM. nih.gov Similarly, the ifenprodil bioisostere, (1R,2R)-11c, also showed high affinity with a Ki of 66 nM. nih.gov These indazole derivatives not only retained high affinity but also displayed higher inhibitory activity in functional assays compared to the parent phenolic compound, ifenprodil. nih.govresearchgate.netacs.org

Table 2: Receptor Binding Affinity of Phenol vs. Indazole Bioisosteres (GluN2B Receptor)

| Compound | Type | GluN2B Affinity (Ki) | Citation |

|---|---|---|---|

| Ro 25-6981 | Phenol | 7 nM (KD) | researchgate.net |

| (1S,2S)-10c | Indazole Bioisostere | 50 nM | nih.gov |

| Ifenprodil | Phenol | 60 nM (KD) | researchgate.net |

Identification of Key Pharmacophoric Elements for Target Engagement

The indazole ring itself is considered a "privileged scaffold" in medicinal chemistry, particularly for protein kinase inhibitors, as it can form critical interactions with hinge residues in the ATP binding pocket. pharmablock.com The key pharmacophoric features of the indazole moiety that enable target engagement are its hydrogen bonding capabilities. pharmablock.com

Hydrogen Bond Donor: The NH group of the indazole ring is a crucial hydrogen bond donor, mimicking the hydroxyl group of phenol. pharmablock.com The importance of this feature was highlighted in studies where methylation of the indazole NH resulted in a significant decrease in receptor affinity. pharmablock.com

Hydrogen Bond Acceptor: The second nitrogen atom within the indazole ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein that is not present in phenol. pharmablock.com

Structural Mimicry: Docking models of kinase inhibitors have shown that the hydrogen bonding vectors of an indazole analog and its parent phenol can mimic each other very closely, allowing for the preservation of key interactions with amino acid residues like Aspartate. pharmablock.com In FGFR inhibitors, for example, the indazole nitrogen atoms form crucial hydrogen bonds with hinge residues Ala567 and Glu565. whiterose.ac.uk

For 3-substituted 1H-indazoles, the substituent at the C3 position also plays a critical role. In a series of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a suitably substituted carbohydrazide moiety at the C3 position of the indazole ring was found to be crucial for potent inhibitory activity. mdpi.com

Conformational Preferences and Their Link to Biological Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how well the molecule fits into its target's binding site. The conformational properties of indazole-containing compounds can be a determining factor in their efficacy.

The introduction of certain functional groups can restrict the conformational flexibility of the molecule, locking it into a more biologically favorable orientation. For instance, in a series of FGFR inhibitors, the inclusion of a somewhat planar amide bond between the indazole ring and a phenyl ring at the 3-position was found to be crucial for potency. whiterose.ac.uk This bond restricts the molecule's flexibility, potentially placing the aromatic ring in a more optimal conformation for binding compared to a more flexible version of the molecule where the amide was reduced. whiterose.ac.uk

Computational modeling and X-ray crystallography have provided insights into the preferred binding conformations. Indazole-based FGFR inhibitors have been observed to occupy the ATP binding pocket and adopt a "DFG-in" conformation, which is a specific orientation of key amino acid residues (Asp-Phe-Gly) in the kinase domain. whiterose.ac.uk This specific binding mode is essential for the inhibitor's function. Furthermore, subtle changes to an inhibitor's structure can lead to inhibitor-specific morphological differences in the protein's P-loop, which can be fundamental to achieving subtype selectivity among different kinases. whiterose.ac.uk

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the intrinsic properties of molecules.

Electronic Structure Characterization of 3-(1H-Indazol-1-yl)phenol

While specific DFT studies on 3-(1H-indazol-1-yl)phenol are not extensively documented in dedicated publications, its electronic structure can be inferred from calculations on parent indazole and phenol (B47542) systems, as well as other substituted indazoles. researchgate.netplos.org

The electronic structure is defined by the interplay between the electron-rich phenol ring and the aromatic indazole system. The phenol group, being an electron-donating moiety, is expected to increase the electron density of the indazole ring, influencing its reactivity and intermolecular interactions. Quantum chemical calculations are used to determine key electronic parameters:

Molecular Geometry: Optimization of the molecular structure using methods like B3LYP/6-31G(d,p) helps in identifying the most stable conformation, including bond lengths, bond angles, and dihedral angles. utupub.fi

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. mdpi.com For indazole derivatives, the HOMO-LUMO gap is a key parameter in evaluating their potential as corrosion inhibitors or in other applications. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) sites. For 3-(1H-indazol-1-yl)phenol, the MEP would likely show a negative potential around the phenolic oxygen and the N2 atom of the indazole ring, indicating sites prone to electrophilic attack or hydrogen bonding. utupub.fi

Table 1: Key Electronic Descriptors from Quantum Chemical Calculations This table is illustrative, based on typical findings for related structures.

| Parameter | Typical Method | Significance |

|---|---|---|

| HOMO Energy | DFT (e.g., B3LYP/6-311G++) | Indicates electron-donating capability. |

| LUMO Energy | DFT (e.g., B3LYP/6-311G++) | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and kinetic stability. mdpi.com |

| Dipole Moment (µ) | DFT | Measures the polarity of the molecule. |

| Mulliken Atomic Charges | Mulliken Population Analysis | Provides charge distribution on each atom. |

Tautomeric Equilibrium Analysis of Indazole Ring (1H- vs. 2H-indazole)

The indazole ring exhibits annular tautomerism, existing primarily as 1H-indazole and 2H-indazole. austinpublishinggroup.com This equilibrium is a critical aspect of indazole chemistry, as the two tautomers have different electronic and steric properties, which can affect their biological activity and reactivity.

Computational studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. austinpublishinggroup.comnih.gov The energy difference is typically reported to be in the range of 2.3 to 3.6 kcal/mol (approximately 15–20 kJ/mol). austinpublishinggroup.comnih.gov This preference for the 1H form is attributed to its benzenoid character, which confers greater aromatic stability compared to the quinonoid structure of the 2H-tautomer. nih.gov This stability trend is generally maintained in both the gas phase and in solution. austinpublishinggroup.comnih.gov

For 3-(1H-indazol-1-yl)phenol, the substitution is at the N1 position, which effectively "locks" the molecule into the 1H tautomeric form. However, understanding the fundamental tautomeric equilibrium of the parent indazole is crucial for contextualizing its chemical behavior and for designing synthetic routes. Substituents on the indazole ring can influence the tautomeric balance. austinpublishinggroup.com While electron-donating or withdrawing groups can modulate the relative stabilities, a substituent at N1 or N2, like the phenol group in this case, definitively determines the tautomeric form.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts) for Structural Elucidation

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which is invaluable for structure confirmation and isomer differentiation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with a DFT functional like B3LYP, is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁵N). nih.govacs.orgnih.gov

These calculations provide theoretical absolute shieldings (σ), which are then converted to chemical shifts (δ) relative to a reference standard like tetramethylsilane (B1202638) (TMS). nih.govresearchgate.net This methodology has proven to be a reliable tool for:

Structural Assignment: In the synthesis of substituted indazoles, reaction can often occur at either the N1 or N2 position. Calculated NMR spectra for both possible isomers can be compared with experimental data to unambiguously determine the product's structure. nih.govacs.org Studies on nitro-indazoles, for example, have shown excellent correlation between GIAO-calculated and experimental chemical shifts, allowing for clear structural assignment. nih.govacs.org

Tautomer Identification: Computational NMR can help identify the dominant tautomer in solution or in the solid state by comparing the calculated shifts for each tautomer with the observed spectrum. austinpublishinggroup.comresearchgate.net

Conformational Analysis: For flexible molecules, NMR parameters can be calculated for different conformers. By comparing these with experimental data, often in conjunction with Nuclear Overhauser Effect (NOE) experiments, the preferred conformation in solution can be determined. beilstein-journals.org

Table 2: Application of GIAO/DFT in NMR Shift Prediction for Indazole Derivatives Based on findings from references nih.govacs.orgnih.govresearchgate.net

| Application | Methodology | Example Finding | Reference |

|---|---|---|---|

| Distinguishing N1 vs. N2 Isomers | GIAO/B3LYP/6-311++G(d,p) | Calculated ¹³C and ¹⁵N shifts for N1- and N2-substituted indazolylmethanols showed clear differences, allowing for correct assignment of the experimentally obtained isomer. | nih.govacs.org |

| Confirming Molecular Structure | GIAO/DFT | Calculated ¹H and ¹³C shifts for campho[2,3-c]pyrazole derivatives agreed well with experimental data, confirming the structure and accounting for diastereotopic effects. | nih.gov |

| Analyzing Solvent Effects | GIAO/DFT with Polarizable Continuum Model (PCM) | Calculations accurately reproduced solvent-dependent shifts of phenol OH protons by modeling discrete solute-solvent hydrogen bonds. | researchgate.net |

Mechanistic Studies of Synthetic Reactions

Computational chemistry provides powerful tools to investigate the reaction mechanisms involved in the synthesis of N-aryl indazoles like 3-(1H-indazol-1-yl)phenol. rsc.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the most likely reaction pathway.

Several synthetic routes to N-aryl indazoles have been explored computationally:

Palladium-Catalyzed N-Arylation: The mechanism for the synthesis of pyrazolo-carbazoles, which involves an N-arylation of an indazole, has been studied using DFT. These studies suggest a plausible pathway involving a concerted metalation-deprotonation (CMD) mechanism for the regioselective C-H bond activation and subsequent N-C bond formation. rsc.org

Base-Controlled Synthesis from Oximes: A method for synthesizing N-arylindazoles or benzimidazoles from a common arylamino oxime intermediate has been reported. The reaction outcome is dictated by the choice of base. Computational studies could elucidate the energy barriers for the competing pathways: a direct nucleophilic substitution favored by weaker bases to yield indazoles, versus a Beckmann rearrangement favored by stronger bases to form benzimidazoles. organic-chemistry.org

[3+2] Cycloaddition Reactions: The synthesis of 3-arylindazoles from arynes and N-tosylhydrazones has been shown to proceed via a [3+2] cycloaddition. Computational analysis supports a mechanism involving the in situ formation of a diazo intermediate, providing insight into the reaction's regioselectivity. organic-chemistry.org

These mechanistic studies are crucial for optimizing reaction conditions, improving yields, and controlling regioselectivity in the synthesis of complex indazole derivatives. rsc.org

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships (SAR).

Prediction of Binding Modes with Identified Biological Targets (e.g., Kinases, Receptors, Enzymes)

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry and has been incorporated into numerous inhibitors targeting various enzymes and receptors. Docking studies have been essential in elucidating the binding modes of these inhibitors.

GluN2B-Containing NMDA Receptors: The indazole ring has been successfully used as a bioisosteric replacement for the phenol group in potent GluN2B antagonists. nih.govresearchgate.net Molecular dynamics simulations revealed that indazole-based antagonists engage in the same key interactions within the ifenprodil (B1662929) binding site as their phenolic counterparts. nih.gov This demonstrates that the indazole N-H can act as a hydrogen bond donor, mimicking the phenolic hydroxyl group, while retaining high affinity and improving metabolic stability by preventing glucuronidation. nih.govresearchgate.net

Protein Kinases: Indazole derivatives are well-known kinase inhibitors. nih.govmdpi.com Docking studies have predicted their binding modes in the ATP-binding pocket of various kinases, including:

FGFR1 (Fibroblast Growth Factor Receptor 1): Docking studies of 1H-indazol-3-amine derivatives predicted key interactions, such as hydrogen bonding between the indazole N-H and the backbone of hinge region residues, as well as hydrophobic interactions involving the substituted phenyl group. nih.govmdpi.com

Aurora Kinase A: 3-(Pyrrolopyridin-2-yl)indazole inhibitors were shown to bind in the ATP pocket, forming crucial hydrogen bonds with the hinge residue Ala213. nih.gov

pan-Pim Kinases: The potency of 3-(pyrazin-2-yl)-1H-indazole inhibitors has been rationalized through docking studies that highlight the importance of specific substituents for optimal interaction within the active site. mdpi.com

Other Enzymes: Indazole derivatives have been modeled as inhibitors for other enzyme classes. Docking studies on indazole-based carbothioamides showed their binding interactions with the active sites of α-glucosidase and α-amylase. nih.gov Similarly, tetrahydroindazole (B12648868) derivatives have been modeled as selective COX-2 inhibitors, with docking revealing binding modes similar to the reference drug celecoxib. arabjchem.org

Table 3: Predicted Binding Interactions of Indazole Derivatives with Biological Targets

| Target | Indazole Derivative Type | Predicted Key Interactions | Reference |

|---|---|---|---|

| GluN2B NMDA Receptor | Indazole bioisostere of phenol | Indazole N-H acts as H-bond donor, mimicking phenolic -OH. | nih.govresearchgate.net |

| FGFR1 Kinase | 1H-indazol-3-amine | H-bond from indazole N-H to kinase hinge region; hydrophobic interactions. | nih.govmdpi.com |

| Aurora Kinase A | 3-(Pyrrolopyridin-2-yl)indazole | H-bonds with hinge backbone residues (Ala213, Glu211). | nih.gov |

| Bcr-Abl Kinase | 1H-indazol-3-amine | Binding mode similar to imatinib. | mdpi.com |

| COX-2 Enzyme | Tetrahydroindazole derivative | Pi-cation interaction with Arg106; binding mode similar to celecoxib. | arabjchem.org |

Estimation of Binding Affinities and Energetic Contributions

The binding affinity of a ligand to its protein target is a critical determinant of its potential therapeutic efficacy. Computational techniques such as molecular docking and free energy calculations are widely used to estimate these affinities and dissect the energetic contributions of various interactions.